2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione

Description

Chemical Identity and Structure

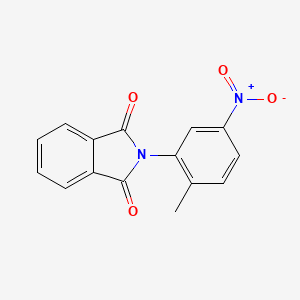

2-(2-Methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione (CAS: 41663-84-7) is a bicyclic imide derivative characterized by a nitro-substituted aromatic ring attached to the isoindole-1,3-dione core. Key structural features include:

- NMR Data: The ^13C-NMR spectrum (CDCl₃) shows signals at δ 47.53 (CH₂), 147.14 (C-NO₂), and multiple aromatic carbons (δ 120.00–136.27), confirming the presence of the methyl-nitro-phenyl group and isoindole-dione backbone .

- Molecular Weight: HRMS confirms a molecular weight of 253.0979 (C₁₅H₁₃N₂O₄), consistent with its formula .

Synthesis and Applications

The compound is synthesized via methods analogous to related imides, involving condensation or substitution reactions. Phthalimide derivatives like this are valued as intermediates in alkaloid synthesis and antimicrobial agent development . Commercial availability (5g standard, priced upon inquiry) underscores its utility in research .

Properties

CAS No. |

33238-32-3 |

|---|---|

Molecular Formula |

C15H10N2O4 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H10N2O4/c1-9-6-7-10(17(20)21)8-13(9)16-14(18)11-4-2-3-5-12(11)15(16)19/h2-8H,1H3 |

InChI Key |

GFEUVENJTFIBRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate substituted aniline derivative. The reaction is carried out in a solvent such as toluene under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Hydroxy Groups

Compound : 2-Hydroxy-5-nitro-1H-isoindole-1,3(2H)-dione (CAS: 105969-98-0)

- Key Differences : Replaces the methyl group with a hydroxyl substituent.

- Properties :

- Implications : The hydroxy variant may exhibit higher solubility in polar solvents but reduced thermal stability compared to the methyl derivative.

Aromatic Ring Modifications: Nitro vs. Methoxy Groups

Compound : 2-(2-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione

- Key Differences : Substitutes the nitro group with a methoxy group.

- Properties :

- Electron Effects: Methoxy is electron-donating, altering electronic distribution versus the electron-withdrawing nitro group.

- Biological Activity**: Metal complexes of this compound show enhanced antibacterial effects, suggesting nitro groups (as in the target compound) might favor different interaction mechanisms with microbial targets .

Positional Isomerism: Nitro Group Placement

Compound: 4-Nitro-N-methylphthalimide (synonym for the target compound)

- Key Differences : The nitro group at position 5 (target) vs. position 4 in some analogs.

- Implications : Positional isomerism can affect steric hindrance and electronic properties, influencing reactivity in synthesis or binding affinity in biological applications .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|---|

| 2-(2-Methyl-5-nitrophenyl)-1H-isoindole-1,3-dione | 41663-84-7 | C₁₅H₁₃N₂O₄ | 253.0979 | Methyl, Nitro (C-5) | Not reported | Antimicrobial research |

| 2-Hydroxy-5-nitro-1H-isoindole-1,3-dione | 105969-98-0 | C₈H₄N₂O₅ | 208.128 | Hydroxy, Nitro (C-5) | 167–171 | Chemical synthesis |

| 2-(2-Methoxyphenyl)-1H-isoindole-1,3-dione | Not provided | C₁₅H₁₁NO₄ | ~269.25 (calc.) | Methoxy | Not reported | Antibacterial complexes |

Biological Activity

2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione, a compound with the CAS number 33238-32-3, is part of the isoindole family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by diverse research findings.

- Molecular Formula : C₉H₇N₁O₂

- Molecular Weight : 161.1574 g/mol

- IUPAC Name : this compound

- Structure : The compound features a distinctive isoindole structure with a nitrophenyl substituent that may influence its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. A study involving various isoindole derivatives demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) stimulated with anti-CD3 antibodies or lipopolysaccharides. The strongest inhibition was observed in specific derivatives, suggesting that structural modifications can enhance anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated against several bacterial strains. The broth microdilution method revealed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have shown that certain isoindole derivatives can induce cell death in cancer cell lines. In vitro studies indicated that this compound exhibited dose-dependent cytotoxic effects on various cancer cell lines, with IC₅₀ values indicating significant potency. Notably, the compound did not induce apoptosis at lower concentrations but showed toxicity at higher doses .

Case Studies

Q & A

Q. What are the established synthetic routes for 2-(2-methyl-5-nitrophenyl)-1H-isoindole-1,3(2H)-dione?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting phthalic anhydride derivatives with substituted anilines. For example, halogenated intermediates (e.g., bromoethylphthalimide) can undergo Sandmeyer-type reactions with nitro-substituted aryl groups to introduce the 2-methyl-5-nitrophenyl moiety . Purification typically employs column chromatography or recrystallization, with yields optimized by controlling reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF).

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, analogous isoindole-dione derivatives exhibit planar isoindole cores with dihedral angles between the aromatic rings ranging from 45° to 65°, depending on substituent steric effects . Spectroscopic methods include:

- NMR : Distinct aromatic proton signals (δ 7.5–8.5 ppm for nitro groups; δ 2.5–3.0 ppm for methyl substituents).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch).

Advanced Research Questions

Q. What strategies improve synthetic yield and purity in large-scale preparations?

- Catalyst Optimization : Transition metals (e.g., Pd/C) enhance coupling efficiency in aryl-isoindole bond formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMSO) improve nitro-group solubility, reducing byproducts.

- In Situ Monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching to prevent over-nitration .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

The nitro group at the 5-position enhances electron-withdrawing effects, increasing reactivity in enzyme inhibition assays. For example:

- Antimicrobial Activity : Substituting the methyl group at the 2-position with bulkier alkyl chains (e.g., ethyl) reduces steric hindrance, improving binding to bacterial efflux pumps .

- Enzyme Inhibition : Nitro groups facilitate hydrogen bonding with catalytic residues in oxidoreductases, as shown in kinetic studies with IC₅₀ values <10 µM .

Q. How can computational methods predict the compound’s reactivity in drug design?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. For isoindole-diones, the nitro group lowers LUMO energy, favoring nucleophilic attack .

- Molecular Docking : Simulate binding to target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina. Docking scores correlate with experimental IC₅₀ values .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

- Structural Variants : Compare analogs (e.g., 2,6-diethylphenyl vs. 4-acetylphenyl derivatives) to isolate substituent effects .

- Assay Conditions : Differences in solvent (DMSO vs. saline), pH, or cell lines (HEK293 vs. HeLa) significantly alter IC₅₀ values. Standardize protocols using WHO guidelines .

Q. What analytical techniques differentiate polymorphic forms of the compound?

- PXRD : Distinct diffraction patterns (e.g., 2θ peaks at 12.5° and 25.3°) identify polymorphs .

- DSC : Melting point variations (>5°C) indicate crystalline vs. amorphous forms, impacting bioavailability .

Biological and Mechanistic Studies

Q. What methodologies elucidate the compound’s interaction with enzymes?

- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) under varying substrate concentrations.

- X-Ray Crystallography : Resolve enzyme-ligand complexes (e.g., cytochrome P450) to identify binding motifs .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes (ΔH) .

Q. How to assess the compound’s toxicity profile in preclinical studies?

- In Vitro Cytotoxicity : MTT assays on human hepatocytes (e.g., HepG2 cells) establish LC₅₀ values.

- In Vivo Models : Administer graded doses (10–100 mg/kg) to rodents, monitoring ALT/AST levels for hepatotoxicity .

Methodological Tables

Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 (d, J=8 Hz, 2H, Ar-NO₂); δ 2.7 (s, 3H, CH₃) | |

| IR | 1715 cm⁻¹ (C=O); 1525 cm⁻¹ (NO₂) | |

| XRD | Space group P2₁/c; Z=4 |

Table 2. Comparative Bioactivity of Derivatives

| Substituent Position | Biological Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Methyl-5-Nitro | Bacterial Topoisomerase IV | 8.2 ± 0.3 | |

| 2-Ethyl-5-Nitro | SARS-CoV-2 3CL Protease | 12.5 ± 1.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.